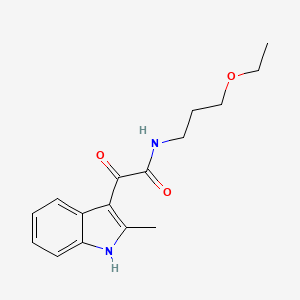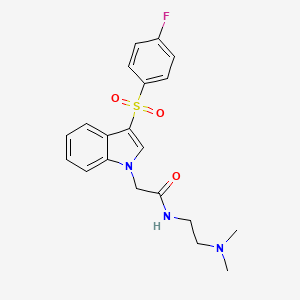
N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H22FN3O3S and its molecular weight is 403.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes Development
N-(2-(dimethylamino)ethyl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)acetamide and related compounds have been explored for their potential as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, correlated with solvent polarity, suggesting their utility in developing ultrasensitive fluorescent molecular probes for studying biological events and processes. The "push-pull" electron transfer system within these molecules contributes to their fluorescence-environment dependence, long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts, making them suitable for biological imaging and analytical applications (Diwu et al., 1997).
Antiallergic Agents
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides, which share structural similarities with this compound, has led to the development of novel antiallergic compounds. These compounds have shown significant potency in preclinical models, suggesting their potential for treating allergic reactions through mechanisms such as histamine release inhibition and cytokine production modulation. This line of research demonstrates the compound's relevance in the development of new therapeutic agents for allergies (Cecilia Menciu et al., 1999).
Synthetic Utility in Oligonucleotide Synthesis
The (2-dansylethoxy)carbonyl group, a derivative of which can be found in this compound, has been utilized in the protection of amino functions of aglycone residues in oligonucleotide synthesis. This highlights the compound's utility in the field of synthetic chemistry, particularly in the synthesis and modification of nucleic acids for research and therapeutic applications (T. Wagner & W. Pfleiderer, 1997).
Cryoprotection of Biological Samples
Related compounds, such as Dimethyl-acetamide, have been investigated for their cryoprotective properties, particularly in the preservation of biological samples like spermatozoa. This area of research could provide insights into the potential applications of this compound in cryobiology and the long-term storage of biological materials (M. Mcniven et al., 1993).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[3-(4-fluorophenyl)sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-23(2)12-11-22-20(25)14-24-13-19(17-5-3-4-6-18(17)24)28(26,27)16-9-7-15(21)8-10-16/h3-10,13H,11-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQAQZTYLORWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2865305.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2865309.png)

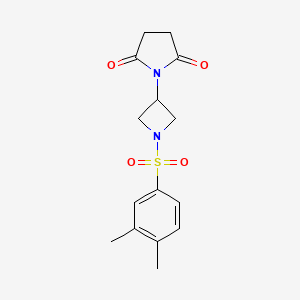
![1-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propyl]piperidine-3-carboxamide](/img/structure/B2865313.png)
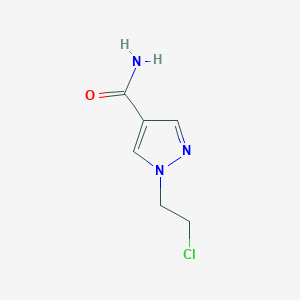
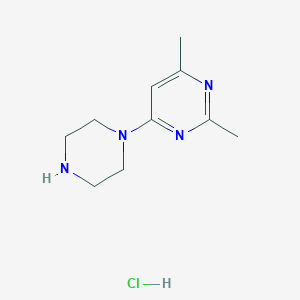
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2865319.png)
![N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2865321.png)
![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2865323.png)
![Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2865324.png)

